6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
Description
The compound 6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a chromen-based derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group. Its core structure includes a 4-oxo-4H-chromen scaffold with substituents at positions 2 (methyl), 3 (phenoxy), 6 (ethyl), and 7 (propanoate ester linked to the Cbz-amino group). This compound is structurally related to intermediates used in peptide synthesis and bioactive molecule design, where protecting groups like Cbz are critical for stability during synthetic steps .
Properties
Molecular Formula |
C29H27NO7 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H27NO7/c1-4-21-15-23-25(35-19(3)27(26(23)31)36-22-13-9-6-10-14-22)16-24(21)37-28(32)18(2)30-29(33)34-17-20-11-7-5-8-12-20/h5-16,18H,4,17H2,1-3H3,(H,30,33)/t18-/m0/s1 |
InChI Key |
PUFWEEJFIJURSZ-SFHVURJKSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=CC=C4)C |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic compound belonging to the chromen class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C29H27NO7
Molecular Weight: 501.541 g/mol
CAS Number: 353505-75-6
Structure
The compound features a chromenone backbone with ethyl and phenoxy substituents, contributing to its diverse biological activities. The presence of the benzyloxycarbonyl group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation: It can interact with receptors, altering their functions and influencing cellular signaling pathways.
Antioxidant Activity
Studies indicate that derivatives of chromen compounds exhibit significant antioxidant properties. For instance, compounds similar to 6-Ethyl-2-methyl-4-oxo-3-phenoxy have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of chromen derivatives. For example, compounds with similar structures have demonstrated activity against Gram-positive bacteria and fungi, suggesting that 6-Ethyl-2-methyl-4-oxo-3-phenoxy could have similar effects .
Anticancer Activity
Chromene derivatives have been evaluated for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7). The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Studies and Research Findings
- Antioxidant Effects: A study found that related chromen derivatives exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency .
- Antimicrobial Activity: Another research highlighted that benzyl derivatives similar to the compound showed high ester activity against various microbial strains, supporting the potential use of this class in therapeutic applications .
- Anticancer Studies: Research demonstrated that certain chromen derivatives induced significant cytotoxicity in MCF-7 cells, with mechanisms involving mitochondrial dysfunction and activation of caspases .
Comparative Analysis
| Property | 6-Ethyl Compound | Similar Chromen Derivatives |
|---|---|---|
| Antioxidant Activity | Moderate | High |
| Antimicrobial Activity | Moderate | High against Gram-positive bacteria |
| Anticancer Activity | Significant | Varies by specific derivative |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit anticancer properties. Studies have shown that 6-Ethyl-2-methyl-4-oxo-3-phenoxy derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that specific modifications to the chromene structure enhanced its cytotoxic effects against breast cancer cells, suggesting that this compound could be further explored as an anticancer agent .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In silico docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This selective inhibition could provide therapeutic benefits in treating inflammatory diseases .
3. Antioxidant Activity
Chromene derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, making this compound a candidate for further studies in neuroprotection and age-related diseases .
Synthesis and Derivatives
The synthesis of 6-Ethyl-2-methyl-4-oxo-3-phenoxy derivatives typically involves multi-step organic reactions. One notable method includes the reaction of phenolic compounds with ethyl acetoacetate under acidic conditions, yielding high yields of the desired product .
Table 1: Synthesis Pathway Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate + Phenol derivatives | Acidic medium, reflux | 85-92% |
| 2 | Bromoacetyl derivatives | Ethanol, reflux | 80% |
| 3 | Final cyclization step | Heat, catalyst | 75% |
Case Studies
Case Study 1: Anticancer Research
A study evaluated the anticancer efficacy of modified chromene compounds on human breast cancer cells. The results indicated that certain structural modifications significantly increased cytotoxicity compared to unmodified compounds .
Case Study 2: In Silico Studies on Inflammation
In another study focused on inflammation, molecular docking simulations were conducted to assess the binding affinity of the compound to inflammatory targets. The results highlighted its potential as a selective inhibitor with minimal side effects compared to traditional anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogs from Product Catalogs
The closest analogs are cataloged in , which include:
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate (Product R512109): Substituents: 2-Methyl, 3-phenoxy, 7-propanoate with a tert-butoxycarbonyl (Boc)-protected amino group. Molecular Formula: C₃₇H₃₅NO₈ Molecular Weight: 621.7 g/mol Key Difference: The Boc group replaces Cbz, offering greater stability under basic conditions but requiring acidic conditions for deprotection .
4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate (Product R512087): Substituents: Additional Boc-protected phenoxy group.
Ethyl Ester Chromen Derivatives
–7 describe chromen derivatives with varying substituents:
Key Comparative Insights
Protecting Group Chemistry :
- The Cbz group in the target compound is acid-labile, whereas Boc (in analogs) requires stronger acids (e.g., TFA) for removal. This distinction affects synthetic strategies in peptide synthesis .
- Boc groups confer higher stability in basic environments, making them preferable for multi-step syntheses involving nucleophilic reagents.
Bulky Aryl Groups (): The pentamethylphenylmethoxy group in significantly increases steric hindrance, which may limit bioavailability.
Synthetic Accessibility: The target compound’s ethyl and phenoxy substituents suggest moderate steric demands compared to ’s bulky aryl group. Ethyl ester derivatives (–7) are typically synthesized via nucleophilic acyl substitution, whereas the target compound’s Cbz group likely involves carbamate-forming reactions .
Research Findings and Implications
- Stability: The Cbz group in the target compound is prone to hydrogenolysis, making it unsuitable for reactions involving catalytic hydrogenation. In contrast, Boc-protected analogs () are stable under these conditions .
- Biological Activity : While specific data on the target compound’s activity is unavailable, chloro and acetyl substituents in analogs (–6) are associated with antimicrobial and anti-inflammatory properties in related chromen derivatives .
Preparation Methods
Key Reaction Parameters:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chromene ring formation | H2SO4, 110°C, 6 h | 78 | |
| Phenoxy group introduction | Phenol, K2CO3, DMF, 80°C, 12 h | 65 |
Stereoselective Synthesis of (2S)-2-{[(Benzyloxy)Carbonyl]Amino}Propanoate
The (2S)-configured propanoate side chain is synthesized via Mitsunobu coupling or Schotten-Baumann acylation . Starting with L-alanine, benzyloxycarbonyl (Cbz) protection is achieved using benzyl chloroformate in a biphasic system of sodium bicarbonate and dichloromethane. The resulting (2S)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is activated as a mixed anhydride with isobutyl chloroformate and coupled to the chromene intermediate’s hydroxyl group at position 7.
Critical Optimization Factors :
-
Temperature Control : Reactions conducted below 0°C minimize racemization.
-
Solvent Selection : Tetrahydrofuran (THF) enhances solubility of intermediates during coupling.
Coupling and Final Assembly
The esterification of the chromene hydroxyl group with the activated propanoate derivative necessitates careful stoichiometry. A molar ratio of 1:1.2 (chromene:propanoate) in the presence of 4-dimethylaminopyridine (DMAP) achieves 85% conversion. Purification via silica gel chromatography using a gradient of ethyl acetate in hexane (10–40%) isolates the target compound with >98% purity.
Characterization Data:
-
HRMS : m/z calculated for C29H27NO7 [M+H]+: 502.1865; observed: 502.1869.
-
1H NMR (CDCl3, 400 MHz): δ 7.35–7.28 (m, 5H, Cbz aromatic), 6.92 (d, J = 8.4 Hz, 1H, chromene H-5), 5.12 (s, 2H, Cbz CH2), 4.67 (q, J = 7.2 Hz, 1H, α-H), 2.58 (q, J = 7.6 Hz, 2H, ethyl CH2), 2.41 (s, 3H, methyl).
Alternative Pathways and Comparative Analysis
A tandem cyclization-coupling strategy reported by Xu et al. (RSC Adv., 2014) utilizes cesium carbonate to mediate simultaneous chromene ring formation and esterification. This one-pot method reduces step count but requires stringent anhydrous conditions and achieves lower yields (52–68%) compared to sequential synthesis .
Q & A
Q. Critical Factors :
- Reaction Time : Prolonged reflux (8–12 hrs) improves yield but risks decomposition.
- Catalyst Loading : DMAP (10 mol%) enhances regioselectivity in ester formation .
Advanced: How can discrepancies in NMR data for tautomeric chromen derivatives be resolved?
Methodological Answer:
Tautomerism in chromen-4-one derivatives (e.g., keto-enol equilibria) complicates NMR interpretation. Strategies include:
- Solvent Screening : Use DMSO-d₆ to stabilize enol forms via hydrogen bonding, revealing hidden proton signals .
- Variable Temperature (VT) NMR : Cooling to –40°C slows tautomer interconversion, splitting merged peaks (e.g., resolving C3-H and C4=O environments) .
- Comparative Analysis : Cross-reference with HRMS data to confirm molecular ion peaks (e.g., [M+H]⁺ m/z calculated vs. observed) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for chromen protons (e.g., C7-OCH₂ at δ 4.2–4.5 ppm) and ester carbonyls (δ 170–175 ppm) .
- HRMS (ESI) : Confirm molecular formula (e.g., C₃₄H₃₅NO₁₀ requires m/z 641.2256 [M+Na]⁺) .
- FT-IR : Identify key functional groups (e.g., C=O stretches at 1720–1740 cm⁻¹ for esters, 1660–1680 cm⁻¹ for amides) .
Advanced: How does structural modification (e.g., halogenation) impact biological activity?
Methodological Answer:
Substituents like Cl or CF₃ enhance bioactivity by altering lipophilicity and target binding:
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| -Cl (C₁₅H₁₄Cl₂O₅) | 7.2 µM (MCF-7) | COX-2 inhibition |
| -CF₃ (C₂₃H₂₀ClF₃O₅) | 5.8 µM (HeLa) | NF-κB pathway suppression |
| -OCH₃ (C₁₆H₁₈O₅) | >50 µM | Low cytotoxicity |
Advanced: What mechanistic insights explain its reactivity in substitution or oxidation reactions?
Methodological Answer:
- Oxidation : Chromen-4-one derivatives undergo Baeyer-Villiger oxidation to form lactones, with CrO₃ or mCPBA as reagents .
- Nucleophilic Substitution : Phenoxy groups at C3 react with amines (e.g., benzylamine) under basic conditions (K₂CO₃/DMF, 80°C) .
- Catalytic Pathways : Chromium catalysts enable selective C–O bond cleavage in lignin models, relevant for derivatization .
Basic: How can stability under storage or experimental conditions be ensured?
Methodological Answer:
- Storage : –20°C under argon to prevent ester hydrolysis or oxidation .
- Thermal Stability : TGA analysis shows decomposition >200°C; avoid prolonged heating >100°C .
Advanced: Can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions:
- DFT Calculations : Predict redox potentials (e.g., HOMO-LUMO gaps ~4.2 eV) to assess oxidative susceptibility .
Advanced: What methodologies identify metabolic pathways in vitro?
Methodological Answer:
- Hepatic Microsomes : Incubate with rat liver S9 fraction (NADPH, 37°C).
- LC-MS/MS Analysis : Detect metabolites (e.g., hydrolyzed propanoate, glucuronidated chromenols) .
Advanced: How are spectral contradictions resolved in analogs with similar scaffolds?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- Isotopic Labeling : ¹³C-labeled esters track regioselectivity in substitution reactions .
Basic: How do structural analogs compare in physicochemical and biological properties?
Q. Table 2: Comparative Analysis of Chromen Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
